

An In-depth Technical Guide to 4-(furan-3-carbonyl)thiomorpholine

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Compound of Interest

Compound Name: 4-(furan-3-carbonyl)thiomorpholine

Cat. No.: B2604547 Get Quote

Disclaimer: Specific experimental data and a dedicated CAS number for **4-(furan-3-carbonyl)thiomorpholine** are not readily available in public databases. This guide has been compiled using information on analogous compounds, particularly furan-2-carbonyl derivatives and general principles of organic synthesis. The proposed experimental protocols are based on established methods for amide bond formation.

Introduction

4-(furan-3-carbonyl)thiomorpholine is a heterocyclic compound incorporating both a furan and a thiomorpholine moiety. Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] Similarly, the thiomorpholine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and diverse biological effects.[5][6][7][8] The combination of these two pharmacophores in **4-(furan-3-carbonyl)thiomorpholine** suggests its potential as a valuable building block for the development of novel therapeutic agents. This technical guide provides an overview of its chemical identifiers, a proposed synthetic route with a detailed experimental protocol, and a summary of its potential biological activities based on related structures.

Chemical Identifiers and Properties

While a specific CAS number for **4-(furan-3-carbonyl)thiomorpholine** has not been assigned, this table summarizes its predicted identifiers and the known properties of its precursors, furan-3-carboxylic acid and thiomorpholine.



Identifier	4-(furan-3- carbonyl)thio morpholine (Predicted)	Furan-3- carboxylic acid	Thiomorpholin e	Furan-3- carbonyl chloride
CAS Number	Not Assigned	488-93-7[9][10] [11][12]	123-90-0[13][14] [15][16][17]	26214-65-3[18]
IUPAC Name	(Furan-3-yl) (thiomorpholino) methanone	Furan-3- carboxylic acid	Thiomorpholine	Furan-3-carbonyl chloride
Synonyms	3- Furoylthiomorph olide	3-Furoic acid	Tetrahydro-2H- 1,4-thiazine	3-Furoyl chloride
Chemical Formula	C9H11NO2S	C5H4O3	C4H9NS	C₅H₃ClO₂
Molecular Weight	197.25 g/mol	112.08 g/mol [9]	103.19 g/mol [13] [15]	130.53 g/mol [18]
Canonical SMILES	C1CSCCN1C(= O)C2=COC=C2	C1=COC=C1C(= O)O	C1CSCCN1	C1=COC=C1C(= O)Cl
InChIKey	Predicted	IHCCAYCGZOLT EU- UHFFFAOYSA- N[10]	BRNULMACUQ OKMR- UHFFFAOYSA- N[15][16]	Not Available

Experimental Protocols

The synthesis of **4-(furan-3-carbonyl)thiomorpholine** can be achieved through the formation of an amide bond between furan-3-carboxylic acid and thiomorpholine. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.

1. Synthesis of Furan-3-carbonyl chloride



 Materials: Furan-3-carboxylic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), magnetic stirrer, round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser,
 suspend furan-3-carboxylic acid (1.0 eq) in dry dichloromethane.
- Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
- Allow the mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude furan-3-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

2. Synthesis of 4-(furan-3-carbonyl)thiomorpholine

 Materials: Furan-3-carbonyl chloride, thiomorpholine, triethylamine (Et₃N) or another suitable base, dry dichloromethane (DCM), magnetic stirrer, round-bottom flask, dropping funnel, ice bath, separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, silica gel for column chromatography.

Procedure:

- Dissolve thiomorpholine (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the mixture in an ice bath to 0°C.
- Dissolve the crude furan-3-carbonyl chloride (1.0 eq) in dry dichloromethane and add it dropwise to the cooled thiomorpholine solution via the dropping funnel over a period of 15-20 minutes.



- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(furan-3carbonyl)thiomorpholine.

Potential Biological Activities

While the specific biological profile of **4-(furan-3-carbonyl)thiomorpholine** has not been reported, the known activities of furan and thiomorpholine derivatives suggest several potential therapeutic applications.

- Antimicrobial and Antifungal Activity: Furan-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[4][19] The furan ring can be crucial for the molecule's interaction with microbial targets.
- Anti-inflammatory Activity: Numerous furan derivatives have demonstrated anti-inflammatory properties.[4][19]
- Anticancer Activity: The furan scaffold is present in several compounds with reported anticancer activity.
- Hypolipidemic and Antioxidant Activity: Thiomorpholine derivatives have been investigated for their potential to lower lipid levels and act as antioxidants.[20]
- Diverse CNS Activities: The thiomorpholine nucleus is a component of various centrally acting drugs, suggesting that its derivatives could modulate neurological pathways.





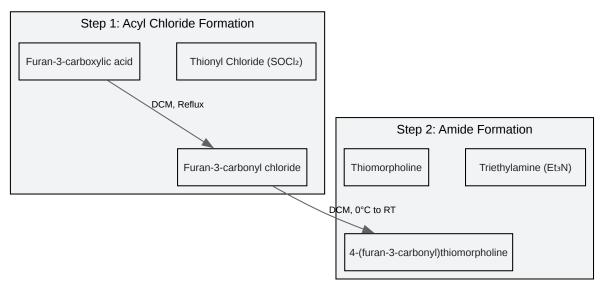


The combination of these two moieties may lead to synergistic effects or a novel pharmacological profile. Structure-activity relationship (SAR) studies would be necessary to elucidate the specific contributions of the furan and thiomorpholine components to the overall biological activity.

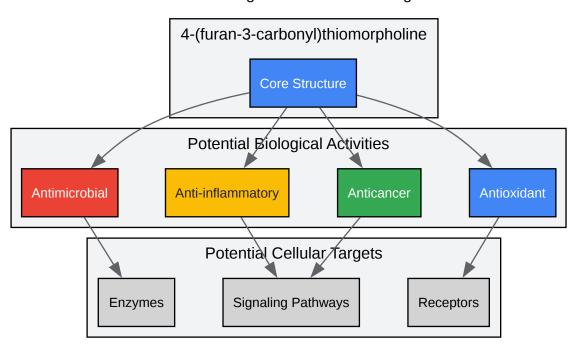
Visualizations



Proposed Synthetic Workflow for 4-(furan-3-carbonyl)thiomorpholine



Potential Biological Activities and Targets



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